

In-Depth Technical Guide: (S)-2-Benzyl-3hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-2-Benzyl-3-hydroxypropyl	
	acetate	
Cat. No.:	B058108	Get Quote

CAS Number: 110270-52-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the preparation of Sinorphan, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] The stereochemistry at the C2 position is crucial for the biological activity of the final drug substance, making the enantiopurity of this intermediate a critical quality attribute. This document provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and analytical methodologies for (S)-2-Benzyl-3-hydroxypropyl acetate.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties for **(S)-2-Benzyl-3-hydroxypropyl acetate**. Data for the corresponding (R)-enantiomer is included for comparison, as it is often more extensively reported and can be considered analogous for non-chiral specific properties.

Table 1: Physicochemical Properties



Property	Value	Notes
CAS Number	110270-52-5	
Molecular Formula	C12H16O3	[1]
Molecular Weight	208.25 g/mol	[1]
Appearance	Light yellow oil	[1]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol	[1]
Storage	2-8°C Refrigerator	[3]

Table 2: Spectroscopic Data (Inferred from (R)-enantiomer)

Technique	Data
¹H NMR	Acetate methyl group: ~2.05 ppm; Aromatic protons: 7.2–7.4 ppm
¹³ C NMR	Signals corresponding to benzyl, hydroxypropyl, and acetate moieties
Mass Spectrometry (MS)	Molecular ion peak (m/z): 208.25 (C ₁₂ H ₁₆ O ₃ +)
Infrared (IR) Spectroscopy	~1735 cm ⁻¹ (C=O, ester); ~3450 cm ⁻¹ (O-H, stretch)

Synthesis and Experimental Protocols

The synthesis of **(S)-2-Benzyl-3-hydroxypropyl acetate** typically involves the stereoselective acetylation of **(S)-2-benzyl-1,3-propanediol**. The following is a representative experimental protocol based on general esterification methods for similar compounds.

Materials and Reagents

• (S)-2-benzyl-1,3-propanediol



- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- · Ethyl acetate
- Hexane

Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a
 nitrogen atmosphere, dissolve (S)-2-benzyl-1,3-propanediol (1 equivalent) in anhydrous
 dichloromethane (DCM).
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of Reagents: Slowly add pyridine (1.2 equivalents) to the cooled solution, followed by the dropwise addition of acetic anhydride (1.1 equivalents).
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C.



- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a
 gradient of ethyl acetate in hexane as the eluent to yield pure (S)-2-Benzyl-3hydroxypropyl acetate.

Analytical Methods and Quality Control

The critical quality attribute for **(S)-2-Benzyl-3-hydroxypropyl acetate** is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.

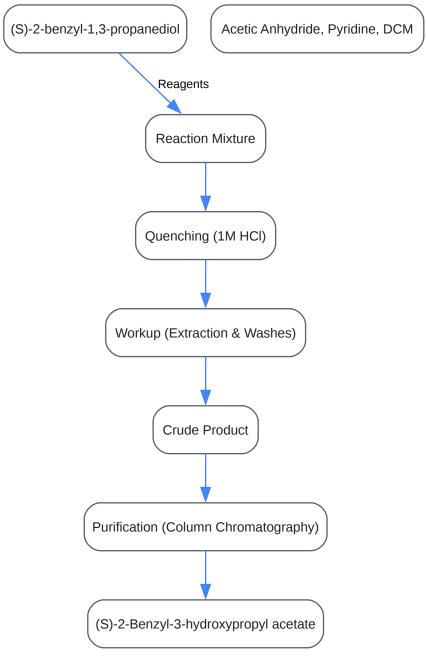
Chiral HPLC Method

- Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.
- Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
- Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).
- Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the (S) and (R) enantiomers.

Mandatory Visualizations Synthetic Workflow



Synthetic Workflow for (S)-2-Benzyl-3-hydroxypropyl acetate



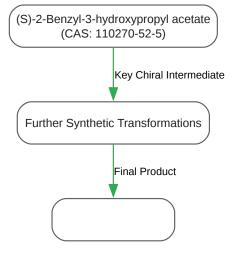
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Caption: Synthetic workflow for (S)-2-Benzyl-3-hydroxypropyl acetate.

Role as a Synthetic Intermediate



Role of (S)-2-Benzyl-3-hydroxypropyl acetate in Sinorphan Synthesis



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Caption: Role as an intermediate in the synthesis of Sinorphan.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-2-Benzyl-3-hydroxypropyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058108#s-2-benzyl-3-hydroxypropyl-acetate-cas-number-110270-52-5]

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